![molecular formula C11H20N4 B13286539 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13286539.png)
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine typically involves multi-step organic reactions. One common method involves the condensation of 1-methyl-1H-pyrazole with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler analog with similar chemical properties.
N-Methylpyrazole: Another related compound with a methyl group on the nitrogen atom of the pyrazole ring.
1-Methyl-1H-pyrazol-3-amine: A compound with an amino group at the 3-position of the pyrazole ring.
Uniqueness
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine is unique due to its combination of a pyrrolidine ring and a pyrazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H20N4/c1-9(10-6-12-15(3)7-10)13-11-4-5-14(2)8-11/h6-7,9,11,13H,4-5,8H2,1-3H3 |
InChI Key |
JICIEUHOMGRVSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC2CCN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


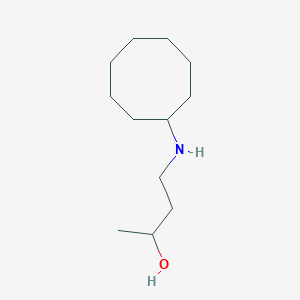


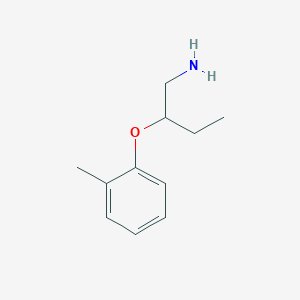
![2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13286486.png)

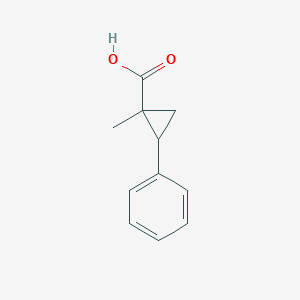
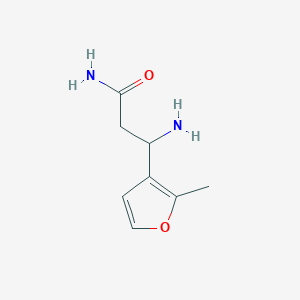
![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B13286520.png)
![4-(Aminomethyl)-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one](/img/structure/B13286522.png)
![N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide](/img/structure/B13286523.png)
![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13286526.png)
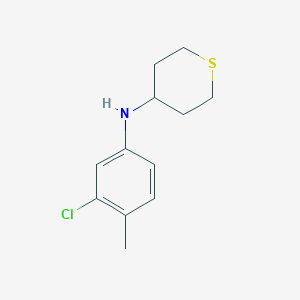
![benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13286531.png)
